REACTION_CXSMILES
|
[Mg].C(O[Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])C.II.Br[C:18]1[CH:23]=[CH:22][CH:21]=[C:20](Br)[CH:19]=1.Br[C:26]1[CH:31]=CC=CC=1Br>O1CCCC1>[CH2:13]([O:12][Si:5]([O:6][CH2:7][CH3:8])([O:9][CH2:10][CH3:11])[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([Si:5]([O:12][CH2:31][CH3:26])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])[CH:19]=1)[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
dibromide
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)Br
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar, a condenser, and an additional funnel
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
was continued until a mildly exothermic reaction
|
Type
|
CUSTOM
|
Details
|
usually within 20-30 minutes
|
Duration
|
25 (± 5) min
|
Type
|
TEMPERATURE
|
Details
|
to maintain the solution
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for two additional hours
|
Type
|
FILTRATION
|
Details
|
The resulting brown solution was filtered from the remaining magnesium metal
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed by evacuation
|
Type
|
EXTRACTION
|
Details
|
The brown residue was extracted with dry hexane (500 mL)
|
Type
|
CONCENTRATION
|
Details
|
were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo (103 torr)
|
Type
|
CUSTOM
|
Details
|
leaving a tea-brown oil
|
Type
|
CUSTOM
|
Details
|
Two distillations gave the product as a clear, colorless oil (0.1 mm Hg, 126-128° C., 58.0 g., 34%)
|
Type
|
CUSTOM
|
Details
|
715 m, 705 m, 670 m, 485 s
|
Duration
|
485 s
|
Reaction Time |
770 s |
Name
|
|
Type
|
|
Smiles
|
C(C)O[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |